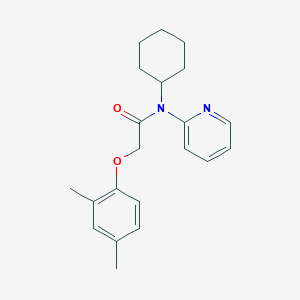

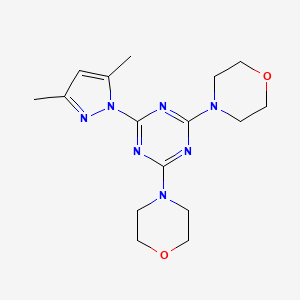

![molecular formula C20H16O3 B5555047 2,5,6-三甲基-3-苯基-7H-呋喃并[3,2-g]色烯-7-酮](/img/structure/B5555047.png)

2,5,6-三甲基-3-苯基-7H-呋喃并[3,2-g]色烯-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromenone derivatives, including "2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one," represent a significant class of organic compounds often studied for their diverse and potent biological activities. These compounds are characterized by a fused ring structure combining benzene and pyran rings, with various substitutions that influence their chemical and physical properties.

Synthesis Analysis

The synthesis of chromenone derivatives typically involves multi-component reactions, including condensation, cyclization, and sometimes specific reactions like the Paternò–Büchi reaction. A common method for synthesizing such compounds involves the four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, which sequentially includes Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often elucidated using X-ray diffraction methods, revealing details about the coplanarity of fused phenyl and heterocycle rings. Advanced computational methods, such as Density Functional Theory (DFT), are also employed to predict the molecular structure and compare it with experimental data, providing insights into the molecule's stability and reactivity (Turbay et al., 2014).

Chemical Reactions and Properties

Chromenone derivatives undergo a variety of chemical reactions, including cycloadditions, Michael additions, and substitutions, which are often used to introduce different functional groups or to modify the molecular structure for specific applications. These reactions are influenced by the compound's electronic structure, particularly the HOMO-LUMO gap, which can be indicative of the molecule's reactivity and potential bioactivity (Turbay et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are determined experimentally and influence the compound's applications, especially in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting how these compounds behave in chemical reactions. Spectroscopic methods like IR, NMR, and Raman spectroscopy, supported by computational calculations, provide a comprehensive understanding of the compound's electronic environment and functional groups (Turbay et al., 2014).

科学研究应用

合成与结构分析

创造取代呋喃[3,2-c]色烯-4-酮的新型合成方法涉及四组分反应,利用取代硝基苯乙烯、芳香醛、香豆素和乙酸铵,在温和条件下产生生物学上有意义的结构 (郑泉周等人,2013)。相关化合物的晶体结构揭示了不同的构象,有助于理解其分子几何形状和在设计生物医学程序结构中的潜在应用 (Atta-ur-Rahman 等人,2004)。

绿色合成方法

微波辐射下水性介质中苯并[c]色烯的无催化剂合成展示了一种生成这些化合物的环保方法,有可能扩大它们在绿色化学中的应用 (何燕等人,2012)。类似地,绿色三组分反应提供了一种在无溶剂条件下合成功能化苯并[f]呋喃[3,2-c]色烯-4-(5H)-酮的有效方法,强调了可持续化学实践的重要性 (Manoj Kumar 等人,2015)。

光氧化和光毒性

角质呋喃香豆素衍生物的光氧化研究突出了它们在制造光治疗剂方面的潜力,显示了光化学反应在开发新的治疗策略中的重要性 (S. El-Gogary 等人,2015)。补骨脂素的合成和光毒性研究进一步强调了这些化合物在光医学中的相关性,有可能为皮肤病带来新的治疗方法 (S. Chimichi 等人,2002)。

荧光和光物理性质

具有强荧光发射的多环杂芳香香豆素的开发突出了这些化合物生物成像和传感器应用的潜力,展示了呋喃色烯衍生物在材料科学中的广泛用途 (施娟等人,2018)。

属性

IUPAC Name |

2,5,6-trimethyl-3-phenylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-12(2)20(21)23-17-10-18-16(9-15(11)17)19(13(3)22-18)14-7-5-4-6-8-14/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFPUYUSNIMLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)